N-Fmoc-4-Br-D-tryptophan

CAS No.:

Cat. No.: VC20683554

Molecular Formula: C26H21BrN2O4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H21BrN2O4 |

|---|---|

| Molecular Weight | 505.4 g/mol |

| IUPAC Name | (2R)-3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |

| Standard InChI Key | OUMZDLOCSOPQHB-HSZRJFAPSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

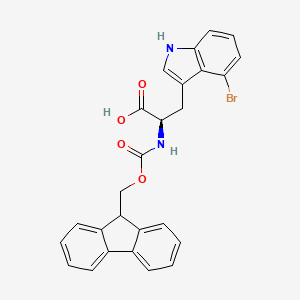

N-Fmoc-4-bromo-D-tryptophan (C₂₆H₂₁BrN₂O₄) is the D-enantiomer of the L-tryptophan derivative modified at the 4-position of the indole ring with a bromine atom and protected at the α-amino group by an Fmoc moiety . Its molecular weight is 505.4 g/mol, identical to the L-isomer, with stereochemical inversion at the α-carbon (Figure 1) . The bromine substitution at the indole’s 4-position introduces steric and electronic effects that influence peptide conformation and interactions .

Table 1: Key Physicochemical Properties

Synthesis and Modification Strategies

Enantioselective Synthesis of D-Tryptophan Derivatives

The D-configuration in N-Fmoc-4-bromo-D-tryptophan is typically achieved via chiral resolution or asymmetric synthesis. While specific protocols for the D-isomer are scarce, methodologies for L-tryptophan derivatives provide a foundational framework . For example:

-

Chiral Auxiliary Approaches: Schöllkopf auxiliaries enable enantioselective alkylation of glycine equivalents, yielding D- or L-amino acids depending on the auxiliary’s configuration .

-

Enzymatic Resolution: Lipases or proteases can hydrolyze racemic mixtures selectively, isolating the D-enantiomer .

Bromination and Fmoc Protection

The 4-bromo substitution on tryptophan is introduced via electrophilic aromatic substitution (EAS) under controlled conditions. For instance, bromine or N-bromosuccinimide (NBS) in acetic acid selectively targets the indole’s 4-position due to its electron-rich nature . Subsequent Fmoc protection of the α-amino group is performed using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in basic media, ensuring compatibility with solid-phase peptide synthesis (SPPS) .

Key Reaction Steps:

-

Bromination:

-

Fmoc Protection:

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group in N-Fmoc-4-bromo-D-tryptophan is orthogonal to SPPS conditions, allowing sequential deprotection and coupling. Its bromine substituent enhances peptide stability and enables post-synthetic modifications (e.g., Suzuki couplings) . For example, brominated tryptophan residues facilitate site-specific bioconjugation or fluorophore attachment in therapeutic peptides .

Hydrophobicity and Bioactivity Modulation

Incorporating 4-bromo-D-tryptophan into peptides alters their hydrophobicity profiles, a critical factor in membrane permeability and protein-protein interactions. Comparative studies on fluorinated tryptophan analogues demonstrate that halogenation increases chromatographic retention times, reflecting enhanced hydrophobicity . While bromine’s effect is less pronounced than trifluoromethylthiol (-SCF₃), it still significantly impacts peptide behavior .

Comparative Analysis with L-Isomers and Other Halogenated Analogues

Stereochemical Impact on Peptide Structure

The D-configuration of N-Fmoc-4-bromo-D-tryptophan introduces distinct conformational constraints compared to the L-isomer. In model tripeptides, D-amino acids disrupt α-helical and β-sheet structures, often enhancing metabolic stability and resistance to proteolytic cleavage .

Bromine vs. Other Halogen Substitutions

-

Bromine: Offers moderate electron-withdrawing effects and participates in halogen bonding, useful for stabilizing ligand-receptor interactions.

-

Chlorine: Smaller atomic radius reduces steric hindrance but provides weaker electronic effects.

-

Iodine: Larger size increases hydrophobicity and polarizability but may introduce synthetic challenges .

Challenges and Future Directions

Synthetic Limitations

Scalable synthesis of enantiopure D-tryptophan derivatives remains challenging due to the high cost of chiral catalysts and the need for rigorous purification. Advances in enzymatic cascades or flow chemistry could address these bottlenecks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume